molecular formula C19H19NO2S B2502759 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide CAS No. 2097857-46-8

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Cat. No. B2502759
CAS RN: 2097857-46-8
M. Wt: 325.43
InChI Key: VCDDMAQEIAIWRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various furan and thiophene derivatives has been a subject of interest due to their potential biological activities. In the context of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, although not directly synthesized in the provided papers, related compounds have been synthesized which can give insights into potential synthetic routes. For instance, a compound with a furan moiety, N-(4-bromophenyl)furan-2-carboxamide, was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups . Similarly, N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized from 3,4-Difluoronirobenzene, indicating that furan derivatives can be effectively functionalized with different substituents . These methods could potentially be adapted for the synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives is crucial for their biological activity. The paper on the synthesis of a thiazolidin-4-one derivative with a furan moiety provides insights into the molecular and solid-state structure using X-ray powder diffraction (XRPD) and density functional theory (DFT) . Although the compound is not directly studied, the methods described could be applied to determine the molecular structure of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide. The triclinic space group and the intermolecular interactions highlighted in the study could be relevant for understanding the packing and stability of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of furan and thiophene derivatives is influenced by the presence of electron-donating and electron-withdrawing groups. The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrates the potential for these compounds to undergo cross-coupling reactions, which could be useful for further functionalization of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide . Additionally, the antibacterial activity of these compounds suggests that they may interact with biological targets through specific chemical reactions, which could be explored for the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives are determined by their molecular structure. The solid-state structure and theoretical analysis using DFT provide insights into the electronic properties and potential intermolecular interactions . These properties are essential for understanding the solubility, stability, and overall reactivity of the compounds. The antibacterial and antifungal activities of the synthesized furan derivatives indicate that these compounds have the potential to cross biological membranes and interact with microbial targets, which could be relevant for the pharmacological properties of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide .

Scientific Research Applications

1. Dye-Sensitized Solar Cells

Heteroaromatic Linkers in Solar Cell Efficiency : Phenothiazine derivatives with heteroaromatic linkers, including furan, demonstrate enhanced solar energy-to-electricity conversion efficiency. The introduction of furan as a conjugated linker in phenothiazine-based dye-sensitized solar cells notably improved performance, showcasing a 24% efficiency increase over reference cells (Se Hun Kim et al., 2011).

2. Synthesis Methodologies

Tandem aza-Piancatelli Rearrangement/Michael Reaction : A methodology involving the aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol has been developed, demonstrating efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This highlights its utility in constructing complex heterocyclic compounds with good yields and high selectivity (B. Reddy et al., 2012).

3. Antibacterial Activities

Synthesis and Anti-Bacterial Properties : Research into N-(4-bromophenyl)furan-2-carboxamide derivatives has shown significant in vitro antibacterial activity against drug-resistant bacteria, underscoring the potential of furan derivatives in addressing antibiotic resistance challenges (A. Siddiqa et al., 2022).

4. Organic Synthesis and Reactivity

Regiocontrolled Synthesis of γ-Hydroxybutenolides : The photooxygenation of 2-thiophenyl-substituted furans has been utilized to synthesize γ-hydroxybutenolides in a regiocontrolled manner, offering insights into synthetic strategies for creating functionalized organic compounds (Vasiliki Kotzabasaki et al., 2016).

5. Novel Compounds and Biological Activities

Synthesis, Characterization, and Biological Evaluation : A series of novel N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential of furan derivatives in medicinal chemistry applications (Loganathan Velupillai et al., 2015).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-19(9-8-15-5-2-1-3-6-15)20-13-17(16-10-12-23-14-16)18-7-4-11-22-18/h1-7,10-12,14,17H,8-9,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDDMAQEIAIWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

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